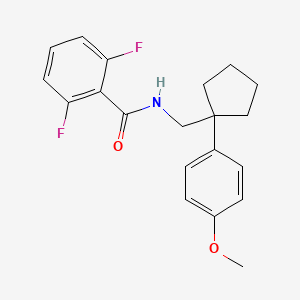

1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)-, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. The compound has been widely used in scientific research to study the function of these receptors in the brain.

Scientific Research Applications

Chemical Synthesis

6,7-Dimethoxy-2,4-quinazolinedione: finds utility as a building block in chemical synthesis. Researchers use it to construct more complex molecules due to its unique structure. By incorporating this compound into synthetic pathways, scientists can access novel derivatives and explore their properties .

Medicinal Chemistry

a. Alpha Adrenergic Receptor Antagonists: This compound serves as a precursor for synthesizing alpha adrenergic receptor antagonists. Notable examples include:

These antagonists modulate adrenergic signaling pathways, impacting blood pressure regulation and smooth muscle tone .

Antihypertensive Agents

As mentioned earlier, compounds derived from 6,7-Dimethoxy-2,4-quinazolinedione play a crucial role in managing hypertension. Their ability to block alpha adrenergic receptors contributes to vasodilation and reduced blood pressure .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- involves the condensation of 2-amino-4-methylbenzylamine with 2,3-dimethoxybenzaldehyde followed by cyclization with thiourea.", "Starting Materials": [ "2-amino-4-methylbenzylamine", "2,3-dimethoxybenzaldehyde", "thiourea", "ethanol", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-methylbenzylamine in ethanol and add 2,3-dimethoxybenzaldehyde. Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium hydroxide to the mixture and stir for 30 minutes.", "Step 3: Add thiourea to the mixture and heat at 80°C for 4 hours.", "Step 4: Cool the mixture and filter the precipitate.", "Step 5: Wash the precipitate with water and dry it.", "Step 6: Dissolve the precipitate in hydrochloric acid and heat at 60°C for 2 hours.", "Step 7: Cool the mixture and filter the precipitate.", "Step 8: Wash the precipitate with water and dry it.", "Step 9: Recrystallize the product from ethanol to obtain 1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)-." ] } | |

CAS RN |

901868-42-6 |

Product Name |

1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- |

Molecular Formula |

C18H19N3O2S |

Molecular Weight |

341.43 |

IUPAC Name |

6,7-dimethoxy-4-[(4-methylphenyl)methylamino]-1H-quinazoline-2-thione |

InChI |

InChI=1S/C18H19N3O2S/c1-11-4-6-12(7-5-11)10-19-17-13-8-15(22-2)16(23-3)9-14(13)20-18(24)21-17/h4-9H,10H2,1-3H3,(H2,19,20,21,24) |

InChI Key |

RQFVJOQGGFLVBL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2446595.png)

![[(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B2446596.png)

![2-(3-bromobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2446598.png)

![5-Benzylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2446600.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2446608.png)

![2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2446610.png)

![2-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B2446615.png)